(3R)-3-Hydroxy-2-octanone
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Overview
Description
(3R)-3-Hydroxy-2-octanone, also known as 3-Hydroxyoctan-2-one, is a chiral molecule that belongs to the family of ketones. The compound has been extensively studied due to its unique chemical properties and its potential applications in various scientific fields.
Scientific Research Applications
Optically Active Flavour Compound : (3R)-3-Hydroxy-2-octanone has been synthesized through asymmetric dihydroxylation and studied for its characteristic odour. The (R)-enantiomer of this compound exhibits a mushroom-like, fresh grass odour. Its high flavour dilution factor indicates a significant difference in odour intensity compared to its (S)-enantiomer, making it of interest in flavor and fragrance studies (Liu et al., 2012).
Pheromone Synthesis : Research on beetles has led to the synthesis of related compounds like (3R,5S,6R)-6-hydroxy-3,5-dimethyl-2-octanone, a pheromone component. Such studies help understand insect behavior and potential applications in pest control (Masuda et al., 2003).
Biosynthesis in Insects : In cerambycid beetles, compounds like this compound are involved in the biosynthesis of sex pheromones. This highlights its role in insect communication and offers insights into enzymatic processes in nature (Iwabuchi et al., 2014).
Material Science : This compound is also relevant in the synthesis of novel polymeric materials. For instance, bacterial poly(3-hydroxyalkanoates) containing 3-hydroxy-7-oxooctanoate monomers were produced using 2-octanone, which is related to this compound. Such materials have potential applications in biodegradable plastics and other polymeric products (Jung et al., 2000).
Enzyme Engineering : Research has been conducted on the regio- and enantioselective hydroxylation of alkanes like octane to form compounds related to this compound. This is significant in biocatalysis and enzyme engineering, offering potential for industrial biotransformation processes (Peters et al., 2003).
Ecology and Conservation : The compound has applications in ecology and conservation. For example, male cerambycid beetles produce compounds like this compound as part of their aggregation-sex pheromones. Understanding these pheromones can aid in monitoring and conserving beetle species (Molander et al., 2019).
Chemical Ecology : The formation of hydroxycarbonyls, including compounds structurally similar to this compound, during the oxidation of n-octane provides insights into chemical ecology and atmospheric chemistry (Aschmann et al., 2012).
Polymer Science : this compound related compounds are used in synthesizing block copolymers, indicating their role in advanced materials and polymer science (Allı et al., 2022).
Renewable Resource Utilization : The compound's derivatives have been synthesized from renewable sources like cellulose, indicating its potential in sustainable chemistry and material synthesis (Defant et al., 2011).
properties
CAS RN |
146329-67-1 |
---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(3R)-3-hydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-8(10)7(2)9/h8,10H,3-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
QWEHQNZGVUHHME-MRVPVSSYSA-N |
Isomeric SMILES |
CCCCC[C@H](C(=O)C)O |
SMILES |
CCCCCC(C(=O)C)O |
Canonical SMILES |
CCCCCC(C(=O)C)O |
Other CAS RN |
146329-67-1 |
synonyms |
2-Octanone, 3-hydroxy-, (3R)- (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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